3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Compounds based on the pyrimido[2,1-f]purine ring system have been synthesized and shown to exhibit anti-inflammatory activity. For example, a series of substituted analogues demonstrated significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to naproxen. These findings suggest potential applications of the compound in exploring novel anti-inflammatory agents (Kaminski et al., 1989).
Antimycobacterial Applications
Derivatives of the purine structure have been explored for their antimycobacterial activity against Mycobacterium tuberculosis. Specifically, 9-benzylpurines have shown good inhibitory effects, especially those with electron-donating substituents on the phenyl ring, suggesting a potential research avenue for the compound in tuberculosis drug development (Bakkestuen et al., 2005).
Analgesic Applications
New derivatives of the pyrimidine-2,4(1H,3H)-dione series have revealed significant analgesic and anti-inflammatory properties, indicating the potential for developing novel pain management drugs. This highlights another possible research application for the compound in studying mechanisms of pain and inflammation (Zygmunt et al., 2015).
Anticancer Activity
Studies have demonstrated the synthesis and biological evaluation of purine-diones and their derivatives for anticancer activities. Certain analogues have shown promising results against human breast cancer cell lines, suggesting a potential application in cancer research (Hayallah, 2017).
Adenosine Receptor Antagonism
Compounds within the pyrido[2,1-f]purine-2,4-dione class have been identified as potent adenosine receptor antagonists, particularly against the A(3) receptor. This suggests potential applications in neurological research, given the role of adenosine receptors in various physiological processes (Priego et al., 2002).
Properties
IUPAC Name |
3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-10-11-19(32-3)18(14-16)27-12-7-13-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-17-8-5-4-6-9-17/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXGJABWOJLKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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